molecular formula C21H18FN3O2 B2783273 2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380183-69-5

2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2783273
CAS No.: 2380183-69-5
M. Wt: 363.392
InChI Key: FKJXVCDWPOQNQB-UHFFFAOYSA-N
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Description

2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidinyl Ring: This step involves the cyclization of a suitable precursor to form the azetidinyl ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, using a fluorophenyl halide and a suitable nucleophile.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate to form the pyridazinone core. This step may require the use of a strong acid or base and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Fluorophenyl halides with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Research: The compound’s unique structure makes it a subject of interest in the development of new synthetic methodologies and reaction mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    JNJ-42226314: A compound with a similar azetidinyl structure, known for its inhibitory activity on monoacylglycerol lipase (MAGL).

    Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, which are studied for their pharmacological properties.

Uniqueness

2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

2-[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-17-8-6-15(7-9-17)12-21(27)24-13-18(14-24)25-20(26)11-10-19(23-25)16-4-2-1-3-5-16/h1-11,18H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJXVCDWPOQNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)F)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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